molecular formula C17H17N3O B7423486 N-(4-indazol-1-ylphenyl)butanamide

N-(4-indazol-1-ylphenyl)butanamide

Cat. No.: B7423486
M. Wt: 279.34 g/mol
InChI Key: CMVYLOFQSPEXCL-UHFFFAOYSA-N
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Description

N-(4-indazol-1-ylphenyl)butanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features an indazole moiety attached to a phenyl ring, which is further connected to a butanamide group. This structural arrangement imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-indazol-1-ylphenyl)butanamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of ortho-nitrophenylhydrazones or the reaction of hydrazines with ortho-nitrobenzyl derivatives.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with a halogenated indazole.

    Formation of the Butanamide Group: The butanamide group can be introduced through an amide coupling reaction, where the carboxylic acid derivative of butanoic acid is coupled with the amine group of the indazole-phenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-indazol-1-ylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or indazole rings are replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties. The indazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug discovery.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: N-(4-indazol-1-ylphenyl)butanamide can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-indazol-1-ylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

N-(4-indazol-1-ylphenyl)butanamide can be compared with other indazole derivatives, such as:

    N-(4-indazol-1-ylphenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group. It may have different biological activities and properties.

    N-(4-indazol-1-ylphenyl)propionamide: Similar structure but with a propionamide group. It may exhibit different reactivity and biological effects.

    N-(4-indazol-1-ylphenyl)methanamide: Similar structure but with a methanamide group. It may have unique chemical and biological properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-indazol-1-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-5-17(21)19-14-8-10-15(11-9-14)20-16-7-4-3-6-13(16)12-18-20/h3-4,6-12H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVYLOFQSPEXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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